molecular formula C3H7ClF3N B8135129 Methyl-d3 (2,2,2-trifluoroethyl)amine hydrochloride

Methyl-d3 (2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B8135129
M. Wt: 152.56 g/mol
InChI Key: CUOWKFXFKFXJEL-NIIDSAIPSA-N
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Description

2,2,2-Trifluoro-N-(trideuteriomethyl)ethanamine;hydrochloride is a fluorinated amine compound. It is characterized by the presence of trifluoromethyl and trideuteriomethyl groups attached to an ethanamine backbone. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(trideuteriomethyl)ethanamine typically involves the reaction of trifluoroacetic acid with trideuteriomethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding trifluoroacetamide. Subsequent reduction of the trifluoroacetamide using lithium aluminum hydride yields the desired ethanamine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(trideuteriomethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Simpler amine derivatives.

    Substitution: Halogenated ethanamine derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(trideuteriomethyl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fluorinated polymers and other specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the trideuteriomethyl group provides stability against metabolic degradation. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethylamine
  • 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine
  • 2,2,2-Trifluoro-N-(2-methylphenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(trideuteriomethyl)ethanamine;hydrochloride is unique due to the presence of both trifluoromethyl and trideuteriomethyl groups. This combination imparts distinct physicochemical properties, such as increased stability and enhanced binding affinity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(trideuteriomethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOWKFXFKFXJEL-NIIDSAIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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